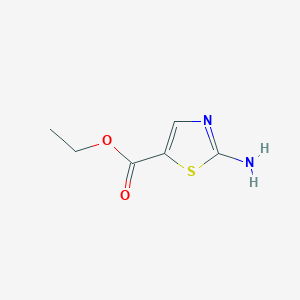

Ethyl 2-aminothiazole-5-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-amino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZXERIGKZNEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310861 | |

| Record name | Ethyl 2-aminothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32955-21-8 | |

| Record name | 32955-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-aminothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-aminothiazole-5-carboxylate basic properties

An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate

Abstract

Ethyl 2-aminothiazole-5-carboxylate is a heterocyclic compound featuring a core thiazole (B1198619) ring substituted with an amino group and an ethyl carboxylate group. It serves as a crucial building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its derivatives have shown a wide range of biological activities, including potential as antimicrobial, anti-inflammatory, antidiabetic, and anticancer agents.[1][4][5][6] This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis protocols, reactivity, and key applications, intended for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Ethyl 2-aminothiazole-5-carboxylate is typically a white to pale brown solid.[2][4][7] It is generally soluble in polar organic solvents and slightly soluble or insoluble in water.[1][4] The core properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-amino-1,3-thiazole-5-carboxylate | [1] |

| Synonyms | 2-Amino-5-(ethoxycarbonyl)thiazole, Ethyl 2-amino-5-thiazolecarboxylate | [1][2] |

| CAS Number | 32955-21-8 | [1][2][8] |

| Molecular Formula | C₆H₈N₂O₂S | [1][2][8] |

| Molecular Weight | 172.21 g/mol | [1][2][8][9] |

| Appearance | White to yellow or light brown crystal/powder | [2][4][7] |

| Melting Point | 152-163 °C (may vary with purity) | [2][8][9] |

| Boiling Point | ~308.0 °C (Predicted) | [4][7][9] |

| Density | ~1.34-1.4 g/cm³ (Predicted) | [4][9] |

| Purity | ≥97-98% (by HPLC) | [2][8] |

| Storage | 0-8 °C | [2][4][8] |

| SMILES | CCOC(=O)C1=CN=C(S1)N | [1][8] |

| InChI Key | VNZXERIGKZNEKB-UHFFFAOYSA-N | [1][8] |

Spectroscopic Data

Characterization of Ethyl 2-aminothiazole-5-carboxylate is typically performed using standard spectroscopic methods like NMR, IR, and Mass Spectrometry.[1][5]

| Technique | Data | Source(s) |

| UV-Vis (in EtOH) | λmax: 299 nm | [4][7] |

| ¹H NMR, ¹³C NMR | Spectra are used for structural confirmation. | [5][10] |

| Mass Spectrometry | Used to confirm molecular weight and fragmentation patterns. | [5] |

| Infrared (IR) | Spectra are recorded to identify functional groups. | [5] |

Synthesis and Reactivity

Synthesis Protocols

The synthesis of Ethyl 2-aminothiazole-5-carboxylate often follows variations of the Hantzsch thiazole synthesis. A common and efficient one-pot method involves the reaction of an alpha-halo carbonyl compound (or a precursor) with thiourea.

Representative Experimental Protocol (One-Pot Method): This protocol is a composite of similar methods described in the literature.[5][11]

-

Halogenation: A solution of ethyl 3-ethoxyacrylate (1.0 eq) is prepared in a mixed solvent system, such as water/dioxane or water/THF.[5][11] The mixture is cooled to a low temperature (e.g., -10 °C to 0 °C).

-

N-bromosuccinimide (NBS) (1.1-1.2 eq) is added slowly to the solution to form the alpha-bromo intermediate in situ. The reaction is stirred at room temperature for 1-2 hours.[5][11]

-

Cyclization: Thiourea (1.0 eq) is added to the reaction mixture. The entire mixture is then heated to 80 °C and maintained for 1-2 hours to facilitate the cyclization and formation of the thiazole ring.[5][11]

-

Work-up and Isolation: The solution is cooled to room temperature. A base, such as aqueous ammonia, is added to adjust the pH, causing the product to precipitate.[5][11]

-

The resulting solid is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the final product, Ethyl 2-aminothiazole-5-carboxylate.[5][11]

Caption: General workflow for the one-pot synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Chemical Reactivity

The molecule's reactivity is dictated by its three primary functional groups: the amino group, the ethyl ester, and the thiazole ring itself.

-

Nucleophilic Amino Group: The 2-amino group is nucleophilic and can readily participate in reactions with various electrophiles, such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases or other derivatives.[1] This reactivity is fundamental to its use as a scaffold in drug synthesis.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a key step in the synthesis of drugs like Dasatinib.[10]

-

Condensation Reactions: The compound can undergo condensation reactions, for instance, with aldehydes or ketones, leading to more complex heterocyclic systems.[1]

Applications in Research and Drug Development

Ethyl 2-aminothiazole-5-carboxylate is not typically an active pharmaceutical ingredient (API) itself but is a highly valued intermediate.[1][2]

-

Anticancer Drug Development: It is a key building block for the synthesis of kinase inhibitors.[5] A prominent example is its use in the synthesis of Dasatinib, a potent inhibitor used to treat chronic myeloid leukemia.[10] Its derivatives have shown significant anti-proliferative effects against various cancer cell lines.[1][6]

-

Antimicrobial Agents: The 2-aminothiazole (B372263) scaffold is present in numerous compounds with demonstrated efficacy against various bacterial strains.[1][5]

-

Other Pharmaceutical Research: Derivatives are explored as dual-action antidiabetic agents (glycogen phosphorylase inhibitors), anti-inflammatory agents, and treatments for hypertension and allergies.[4][5]

-

Agrochemicals: It serves as an intermediate in the formulation of fungicides and herbicides, contributing to the development of crop protection products with improved selectivity.[2]

Caption: Role as an intermediate in the synthesis of complex pharmaceutical agents.

Safety and Handling

While a comprehensive toxicological profile is not widely published, standard laboratory precautions should be taken when handling Ethyl 2-aminothiazole-5-carboxylate.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[2][8]

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[12][13]

Conclusion

Ethyl 2-aminothiazole-5-carboxylate is a versatile and valuable heterocyclic compound. Its well-defined physical and chemical properties, combined with its accessible synthesis and specific reactivity, make it an indispensable starting material for the development of a wide array of biologically active molecules. Its established role in the synthesis of important anticancer drugs underscores its significance to the fields of medicinal chemistry and drug discovery.

References

- 1. Buy Ethyl 2-aminothiazole-5-carboxylate (EVT-313406) | 32955-21-8 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 4. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-aminothiazole-5-carboxylate CAS#: 32955-21-8 [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Ethyl 2-aminothiazole-5-carboxylate | CAS#:32955-21-8 | Chemsrc [chemsrc.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.fr [fishersci.fr]

- 13. Ethyl 2-Aminothiazole-4-carboxylate 5398-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Profile of Ethyl 2-aminothiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminothiazole-5-carboxylate (CAS No: 32955-21-8), a key intermediate in pharmaceutical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-aminothiazole-5-carboxylate and its close analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for Ethyl 2-aminothiazole-5-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.83 | s | 2H | -NH₂ |

| 7.66 | s | 1H | Thiazole-H4 |

| 4.17 | q | 2H | -CH₂-CH₃ |

| 1.23 | t | 3H | -CH₂-CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate *

| Chemical Shift (δ) ppm | Assignment |

| 170.21 | Thiazole-C2 |

| 161.95 | C=O (Ester) |

| 159.34 | Thiazole-C4 |

| 107.34 | Thiazole-C5 |

| 59.72 | -OCH₂- |

| 17.12 | Thiazole-CH₃ |

| 14.32 | -CH₃ |

Note: Data for the 4-methyl analogue. Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Ethyl 2-amino-4-methylthiazole-5-carboxylate *

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 - 3200 | N-H stretching (amine) |

| ~3000 - 2850 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (ester) |

| ~1620 | C=N stretching (thiazole ring) |

| ~1530 | N-H bending (amine) |

| ~1355 | C-N stretching |

Note: Data for the 4-methyl analogue. The spectrum for Ethyl 2-aminothiazole-5-carboxylate is expected to be very similar, with the main difference being the absence of peaks associated with the methyl group on the thiazole (B1198619) ring.

Mass Spectrometry (MS)

Mass Spectrometry Data for Ethyl 2-aminothiazole-5-carboxylate

| m/z | Ion |

| 173 | [M+H]⁺ |

Ionization Method: Electrospray (ES+)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Ethyl 2-aminothiazole-5-carboxylate is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. For ¹³C NMR, a 100 MHz spectrometer is typically used, and the spectrum is recorded with proton decoupling to simplify the signals to singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of the solid Ethyl 2-aminothiazole-5-carboxylate is typically obtained using the KBr pellet technique. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. This solution is then infused into the ESI source where the sample molecules are ionized, typically by protonation to form [M+H]⁺ ions. The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its expected mass spectrometry fragmentation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed ESI-MS fragmentation of Ethyl 2-aminothiazole-5-carboxylate.

References

The Multifaceted Biological Activities of Ethyl 2-Aminothiazole-5-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-aminothiazole-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Anticancer Activity

Derivatives of ethyl 2-aminothiazole-5-carboxylate have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected ethyl 2-aminothiazole-5-carboxylate derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | 2-aminothiazole-5-carboxamide | K562 (Leukemia) | 11.08 | [2] |

| MDA-MB-231 (Breast) | < 1 | [2] | ||

| MCF-7 (Breast) | < 1 | [2] | ||

| HT-29 (Colon) | < 1 | [2] | ||

| Compound 21 | 2-amino-thiazole-5-carboxylic acid phenylamide | K562 (Leukemia) | 16.3 | [2] |

| MCF-7 (Breast) | 20.2 | [2] | ||

| HT-29 (Colon) | 21.6 | [2] | ||

| Compound 88 | Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [3] |

| Compound 61a | Methoxy-substituted thiazolyl moiety | A375P (Melanoma) | 0.5 | [3] |

| Compound 61b | Methoxy-substituted thiazolyl moiety | A375P (Melanoma) | 2.1 | [3] |

| Compound 5 | Acetylthiazole derivative | A549 (Lung) | 0.452 | [4] |

| Compound 9b | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Broad spectrum (NCI-60) | - | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]

Materials:

-

MTT solution (5 mg/mL in PBS)[7]

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[6]

-

96-well plates

-

Multi-well spectrophotometer (plate reader)[6]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Ethyl 2-aminothiazole-5-carboxylate derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microorganisms. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 12f | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Staphylococcus aureus | Comparable to ampicillin (B1664943) and gentamicin | [5][9] |

| Bacillus subtilis | Comparable to ampicillin and gentamicin | [5][9] | ||

| 2a | 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus epidermidis (MDR) | 250 | [10] |

| Pseudomonas aeruginosa (MDR) | 375 | [10] | ||

| 2b | 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus epidermidis (MDR) | 250 | [10] |

| Pseudomonas aeruginosa (MDR) | 375 | [10] | ||

| 2d | 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus aureus (MDR) | 250 | [10] |

| Escherichia coli (MDR) | 375 | [10] | ||

| 2g | 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus aureus (MDR) | 250 | [10] |

| Escherichia coli (MDR) | 375 | [10] | ||

| 121d | Piperazinyl derivative | Staphylococcus aureus 29213 | 2-128 (µM) | [11] |

| Escherichia coli 25922 | 2-128 (µM) | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12][13][14]

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium[15]

-

Sterile 96-well microtiter plates[13]

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[13]

-

Test compounds and standard antibiotics

-

Incubator

-

Microplate reader (optional)[13]

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.[16]

-

Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[15]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.[16]

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain derivatives of ethyl 2-aminothiazole-5-carboxylate have exhibited notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table provides data on the in vivo anti-inflammatory activity of a representative thiazole (B1198619) derivative in the carrageenan-induced paw edema model.

| Compound ID | Derivative Class | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 10b | 4-phenyl-5-pyridyl-1,3-thiazole | Mouse | 30 | Significant | [17] |

| 5b | 1,2,4-Triazole-based benzothiazole | Rat | - | 84.43 | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[19][20]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)[21]

-

Plethysmometer or calipers[22]

-

Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)[22]

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug to different groups of animals, typically via oral or intraperitoneal routes. A control group receives only the vehicle.[23]

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21][22]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Modulation of Signaling Pathways

The biological activities of ethyl 2-aminothiazole-5-carboxylate derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in various diseases.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[24][25] Aberrant activation of this pathway is a hallmark of many cancers.[24] Several thiazole derivatives have been identified as potent inhibitors of this pathway.[24][26][27]

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[28] Dysregulation of NF-κB is associated with cancer and inflammatory diseases.[29][30] Some thiazole derivatives have been shown to inhibit the NF-κB signaling pathway.[29][31]

Inhibition of the NF-κB signaling pathway by thiazole derivatives.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[32] The p38 MAPK pathway, in particular, is a key player in inflammation.[17] Thiazole derivatives have been developed as inhibitors of MAPK pathways.[17][18][32]

Inhibition of the p38 MAPK signaling pathway by thiazole derivatives.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. benchchem.com [benchchem.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. researchgate.net [researchgate.net]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 25. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 26. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: Unlocking Therapeutic Targets with Ethyl 2-aminothiazole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-aminothiazole-5-carboxylate stands as a cornerstone scaffold in modern medicinal chemistry. While direct therapeutic applications of the core molecule remain largely unexplored in publicly available literature, its true power lies in its role as a versatile building block for a multitude of biologically active derivatives. This technical guide delves into the significant therapeutic targets that have been successfully modulated by derivatives of Ethyl 2-aminothiazole-5-carboxylate, providing a comprehensive overview of their quantitative data, the experimental methodologies used to determine their activity, and the signaling pathways they influence. The primary focus of current research on these derivatives has been in the realms of oncology and infectious diseases, with a particular emphasis on the inhibition of key enzymes and proteins that drive disease progression.

Introduction: The Ethyl 2-aminothiazole-5-carboxylate Core

Ethyl 2-aminothiazole-5-carboxylate is a heterocyclic compound featuring a central thiazole (B1198619) ring, an amino group at the 2-position, and an ethyl carboxylate group at the 5-position.[1] This arrangement of functional groups provides multiple reaction sites for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.[2] Although extensive research has been conducted on its derivatives, there is a notable absence of publicly available data on the specific biological targets and quantitative activity of the unmodified Ethyl 2-aminothiazole-5-carboxylate. Therefore, this guide will focus on the therapeutic potential unlocked by its derivatives, which have shown significant promise in preclinical studies.

Therapeutic Targets in Oncology

Derivatives of Ethyl 2-aminothiazole-5-carboxylate have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

The 2-aminothiazole (B372263) moiety has been identified as a "privileged structure" for the design of kinase inhibitors, capable of fitting into the ATP-binding pocket of numerous kinases.

Derivatives of Ethyl 2-aminothiazole-5-carboxylate are foundational to the development of potent pan-Src family kinase inhibitors, including the FDA-approved drug Dasatinib.[3] These inhibitors target the ATP-binding site of Src kinases, blocking downstream signaling pathways crucial for tumor growth and survival, such as the Ras-ERK and PI3K-Akt pathways.[4]

Quantitative Data: Anticancer Activity of a Dasatinib Analog

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 | Leukemia | < 1 |

| MCF-7 | Breast Carcinoma | 20.2 | |

| HT-29 | Colon Carcinoma | 21.6 | |

| MDA-MB-231 | Breast Carcinoma | Inactive | |

| Data sourced from BenchChem (2025).[5] |

Signaling Pathway: Src Kinase Inhibition

The following diagram illustrates the central role of Src kinase in cancer cell signaling and the point of intervention for 2-aminothiazole-based inhibitors.

Src Kinase Signaling Pathway and Inhibition.

Recent studies have identified 2-aminothiazole derivatives as allosteric inhibitors of protein kinase CK2, a key player in cancer cell survival and proliferation. These compounds bind to a novel allosteric pocket adjacent to the ATP-binding site, offering a promising avenue for developing selective CK2 inhibitors.

Quantitative Data: CK2 Inhibitory Activity

| Compound Class | Enzyme Target | Ki (µM) |

| 2-Aminothiazole Derivatives | Carbonic Anhydrase I | Varies |

| Carbonic Anhydrase II | Varies | |

| Acetylcholinesterase (AChE) | Varies | |

| Butyrylcholinesterase (BChE) | Varies | |

| Data sourced from BenchChem (2025). |

Signaling Pathway: CK2 and Cancer Proliferation

The diagram below outlines the role of CK2 in promoting tumorigenesis through various signaling pathways.

References

- 1. Buy Ethyl 2-aminothiazole-5-carboxylate (EVT-313406) | 32955-21-8 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 2-Aminothiazole-5-carboxylate 32955-21-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

One-Pot Synthesis of Ethyl 2-Aminothiazole-5-carboxylate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of ethyl 2-aminothiazole-5-carboxylate and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3] The methodologies outlined below focus on efficient, scalable, and practical approaches to these valuable intermediates.

Introduction

The 2-aminothiazole-5-carboxylate core is a privileged structure in drug discovery. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. One-pot syntheses, by avoiding the isolation and purification of intermediates, offer a more streamlined and efficient alternative. The primary method for the one-pot synthesis of these derivatives is a modification of the classic Hantzsch thiazole (B1198619) synthesis.[1][3] This approach typically involves the reaction of an α-halocarbonyl compound (or an in-situ generated equivalent) with a thiourea (B124793) derivative.[3][4]

Synthetic Strategies Overview

The most prevalent and practical one-pot approach for the synthesis of ethyl 2-aminothiazole-5-carboxylate derivatives is based on the Hantzsch thiazole synthesis. This can be broadly categorized into two highly efficient variations:

-

One-Pot Bromination and Cyclization: This common method involves the initial α-bromination of a β-ketoester, such as ethyl acetoacetate (B1235776), followed by the addition of thiourea or a substituted thiourea without isolating the bromo intermediate. This "one-pot cooking" method simplifies the procedure and can significantly increase the overall yield.[5][6]

-

Convergent Thiazole Formation from β-Ethoxyacrylamide: This highly efficient and convergent approach involves the construction of the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate, which can also be adapted to a one-pot style synthesis.[1]

Data Presentation: Comparison of One-Pot Synthetic Routes

The following table summarizes key quantitative data for different one-pot synthetic approaches to provide a clear comparison of their efficiencies.

| Route | Starting Materials | Key Reagents | Solvent System | Reaction Time (hrs) | Overall Yield (%) | Reference |

| A | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | Water/THF | 2 (bromination) + 2 (cyclization) | ~72% | [5][7] |

| B | Ethyl 3-ethoxyacrylate, Urea | Potassium sulfide | THF/Water | 1.5 | Not explicitly stated for one-pot | [8] |

| C | Aromatic methyl ketones, Thiourea | Copper(II) bromide | Not specified | Not specified | Good to excellent (68-90%) | [9] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Route A)

This protocol describes a practical and high-yielding one-pot procedure starting from commercially available materials.[5][6][7]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia (B1221849) solution

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (0.06 mol) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.

-

Once the bromination is complete, add thiourea (0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 2 hours.

-

After cooling, the mixture can be basified with ammonia water, and the product can be extracted and purified.[6]

-

The resulting solid can be collected by filtration, washed with water, and dried to yield the final product.

Protocol 2: Modified Hantzsch Synthesis (Illustrative Example)

This protocol is a general representation of a modified one-pot Hantzsch synthesis.

Materials:

-

α-Haloketone (e.g., ethyl 2-chloroacetoacetate)

-

Thiourea

-

Sodium carbonate

-

Ethanol

-

Ethyl acetate

Procedure:

-

Prepare a solution of ethyl acetate in ethanol.

-

Add thiourea and sodium carbonate to the solution.

-

Heat the mixture to a temperature between 40°C and 55°C.[8]

-

Add the ethyl 2-chloroacetoacetate dropwise while maintaining the temperature.[8]

-

After the addition is complete, continue to stir the reaction at the same temperature until completion (monitored by TLC).

-

Cool the reaction mixture and isolate the product by filtration. The product can be further purified by crystallization.

Mandatory Visualizations

Caption: Workflow of the one-pot Hantzsch synthesis.

Caption: Advantages of the one-pot synthesis approach.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy Ethyl 2-aminothiazole-5-carboxylate (EVT-313406) | 32955-21-8 [evitachem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-5-carboxylate

Introduction

The Hantzsch thiazole (B1198619) synthesis is a classical and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793). Ethyl 2-aminothiazole-5-carboxylate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.[1][2] This document provides detailed protocols and application notes for the synthesis of Ethyl 2-aminothiazole-5-carboxylate via a modified Hantzsch one-pot procedure.

Reaction Principle

The synthesis of Ethyl 2-aminothiazole-5-carboxylate is achieved through a one-pot reaction that combines bromination and cyclization steps. The process begins with the regioselective α-bromination of a β-keto ester, followed by in-situ condensation with thiourea to form the thiazole ring. This method simplifies the traditional two-step process, leading to improved efficiency and yield.[2][3]

Experimental Protocols

This section outlines two common and effective methods for the synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Protocol 1: One-Pot Synthesis from Ethyl Acetoacetate (B1235776)

This protocol is adapted from a common one-pot procedure that is efficient and uses readily available starting materials.[2][3]

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia (B1221849) solution

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol) in a 2:5 solution of THF (20.0 mL) and water (50.0 mL), cooled to below 0°C, slowly add N-bromosuccinimide (NBS) (0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) mobile phase.

-

Once the starting material is consumed, add thiourea (0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C and maintain for 2 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Add ammonia solution to basify the mixture.

-

Filter the resulting solid, wash with water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis from Ethyl 3-ethoxyacrylate

This method provides an alternative route starting from ethyl 3-ethoxyacrylate.[4]

Materials:

-

Ethyl 3-ethoxyacrylate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Dioxane

-

Water

-

Ammonia solution

Procedure:

-

Prepare a solution of ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).

-

Cool the solution to -10 °C.

-

Slowly add N-bromosuccinimide (0.11 mol) to the cooled solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add thiourea (0.1 mol) to the mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

-

Upon completion, cool the solution to room temperature.

-

Add ammonia solution (20 mL).

-

Stir the resulting paste at room temperature for 10 minutes and then filter.

-

Wash the filter cake with water and dry it under a vacuum to yield the final product.[4]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | Ethyl 3-ethoxyacrylate | [4] |

| Molar Amount of Starting Material | 100 mmol (14.4 g) | [4] |

| Reagents | ||

| N-bromosuccinimide (NBS) | 110 mmol (19.6 g) | [4] |

| Thiourea | 100 mmol (7.6 g) | [4] |

| Reaction Conditions | ||

| Solvent | Dioxane/Water (1:1) | [4] |

| Bromination Temperature | -10 °C | [4] |

| Cyclization Temperature | 80 °C | [4] |

| Reaction Time | ~2 hours | [4] |

| Product | Ethyl 2-aminothiazole-5-carboxylate | |

| Yield | 70% (12.1 g) | [4] |

| Purity | >99% (as reported in a similar procedure) | [4] |

Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the key steps in the one-pot Hantzsch synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Caption: Experimental workflow for the one-pot Hantzsch synthesis.

Reaction Mechanism

The diagram below outlines the plausible mechanism for the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

- 1. Buy Ethyl 2-aminothiazole-5-carboxylate (EVT-313406) | 32955-21-8 [evitachem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 4. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

Protocol for N-Boc protection of Ethyl 2-aminothiazole-5-carboxylate.

Application Note

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] This document provides a detailed protocol for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules, including the anti-cancer drug Dasatinib.[2] The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The reaction involves the treatment of ethyl 2-aminothiazole-5-carboxylate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.[3] The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.[4][5]

Chemical Reaction

Quantitative Data Summary

The following table summarizes the typical quantitative data for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate based on reported procedures.[3]

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-aminothiazole-5-carboxylate (5 g) | [3] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (6 g) | [3] |

| Base | Triethylamine (B128534) (3 mL) | [3] |

| Solvent | 1,4-Dioxane (B91453) (30 mL) | [3] |

| Reaction Time | 6 hours | [3] |

| Temperature | Room Temperature | [3] |

| Product Yield | 4.7 g (59.5%) | [3] |

Experimental Protocol

Materials and Reagents

-

Ethyl 2-aminothiazole-5-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)[4]

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.[2][3]

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5-2.0 eq) or a catalytic amount of DMAP, followed by the slow addition of di-tert-butyl dicarbonate (1.1-1.5 eq).[3][4] The reaction of DMAP with Boc₂O can be vigorous and produce gas, so slow addition is recommended.[4][5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6 hours).[3]

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3]

-

To the residue, add water and extract the product with ethyl acetate.[3]

-

Separate the organic layer and wash it sequentially with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.[3]

-

The product, ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, is typically obtained as a white solid and can be further purified by recrystallization or column chromatography if necessary.[3]

-

Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Organic solvents are flammable; avoid open flames and sparks.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the N-Boc protection of Ethyl 2-aminothiazole-5-carboxylate.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism for the N-Boc protection of an amine.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

Application of Ethyl 2-aminothiazole-5-carboxylate in the synthesis of Dasatinib.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the inhibition of multiple key signaling proteins, including BCR-ABL and Src family kinases. The synthesis of Dasatinib is a multi-step process, for which various synthetic routes have been developed. A crucial building block in several of these synthetic pathways is Ethyl 2-aminothiazole-5-carboxylate, a versatile intermediate that forms the core of the 2-aminothiazole-5-carboxamide moiety of the final drug molecule.[2]

This document provides detailed application notes and protocols for the use of Ethyl 2-aminothiazole-5-carboxylate in the synthesis of Dasatinib, summarizing quantitative data and providing detailed experimental methodologies.

Synthetic Pathways Overview

The general synthetic strategy for Dasatinib involves the construction of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which is then coupled with a substituted pyrimidine (B1678525) and subsequently with a piperazine (B1678402) derivative to yield the final product. Ethyl 2-aminothiazole-5-carboxylate serves as a common starting material for the synthesis of this key intermediate.

Two primary approaches for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from Ethyl 2-aminothiazole-5-carboxylate have been reported:

-

Route A: Amidation of the thiazole (B1198619) carboxylate. This route involves the initial protection of the amino group of Ethyl 2-aminothiazole-5-carboxylate, followed by hydrolysis of the ester to a carboxylic acid, and subsequent amidation with 2-chloro-6-methylaniline (B140736). The protecting group is then removed to yield the desired intermediate.[3][4]

-

Route B: Thiazole ring formation after amidation. In this alternative approach, a precursor to the thiazole ring is first amidated with 2-chloro-6-methylaniline, followed by the formation of the 2-aminothiazole (B372263) ring.[1][5]

The subsequent steps involve the coupling of the 2-aminothiazole-5-carboxamide intermediate with 4,6-dichloro-2-methylpyrimidine (B42779), followed by a final nucleophilic substitution with 1-(2-hydroxyethyl)piperazine to furnish Dasatinib.

Key Synthetic Steps and Protocols

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Route A)

This route involves a four-step process starting from Ethyl 2-aminothiazole-5-carboxylate.

Step 1: Amino Protection The amino group of Ethyl 2-aminothiazole-5-carboxylate is protected, for example, with a benzyloxycarbonyl (CBZ) group, to prevent side reactions in subsequent steps.

Step 2: Ester Hydrolysis The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Step 3: Amidation The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form the amide bond.

Step 4: Deprotection The protecting group is removed to yield the final intermediate.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |

| 1. Amino Protection | Ethyl 2-aminothiazole-5-carboxylate | Benzyl (B1604629) chloroformate, Sodium bicarbonate, Dichloromethane (B109758) | 10-15 | 90 | [3] |

| 2. Ester Hydrolysis | CBZ-protected ethyl ester | Sodium hydroxide (B78521), 30% Ethanol (B145695) (aq) | < 30 | 93 | [3] |

| 3. Amidation | CBZ-protected carboxylic acid | Methanesulfonyl chloride, Pyridine (B92270), 2-chloro-6-methylaniline | 0-5 then 80 | 85 | [3] |

| 4. Deprotection | CBZ-protected amide | Aluminum trichloride (B1173362), Anisole (B1667542) | - | - | [3][4] |

Experimental Protocol (Route A):

Step 1: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid ethyl ester

-

Suspend 172g (1 mol) of Ethyl 2-aminothiazole-5-carboxylate in 1000g of dichloromethane.

-

Add 168g (2 mol) of sodium bicarbonate and stir the mixture.

-

Cool the mixture to 10-15°C.

-

Over a period of 3 hours, add 255g (1.5 mol) of benzyl chloroformate dropwise.

-

Allow the reaction to warm to room temperature and continue stirring for 5 hours.

-

Remove the dichloromethane by vacuum distillation.

-

Add 2000g of purified water to the residue and stir for 30 minutes.

-

Filter the solid, wash with water, and then suspend the filter cake in 1000g of methanol (B129727).

-

Add 100g of glacial acetic acid and stir for 30 minutes at room temperature.

-

Cool to 0-5°C, stir for 1 hour, and filter to obtain the product.

-

Dry the solid at 50°C to yield approximately 275g (90%) of the product.[3]

Step 2: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid

-

Dissolve 100g of sodium hydroxide in 1500g of 30% aqueous ethanol, maintaining the temperature below 30°C.

-

Add 308g (1 mol) of the product from Step 1 to the solution.

-

Maintain the reaction at 30°C for 8 hours.

-

Cool the mixture to 0-5°C and adjust the pH to 3 by adding 2N hydrochloric acid dropwise, which will cause a solid to precipitate.

-

Stir at 0-5°C for 1 hour, then filter the solid.

-

Wash the filter cake with 1000g of purified water and dry at 80°C to obtain approximately 260g (93%) of the product.[3]

Step 3: Synthesis of 2-(benzyloxycarbonylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

Dissolve 280g (1 mol) of the product from Step 2 in 1000g of pyridine and cool to 0-5°C.

-

Over 1 hour, add 125g (1.1 mol) of methanesulfonyl chloride dropwise.

-

Maintain the temperature for 5 hours after the addition.

-

Add 156g (1.1 mol) of 2-chloro-6-methylaniline and slowly raise the temperature to 80°C.

-

Keep the reaction at this temperature for 8 hours.

-

Remove the pyridine under reduced pressure.

-

Add 2000g of 50% aqueous methanol to the residue and stir at room temperature for 3 hours.

-

Filter the solid and dry at 80°C to yield approximately 350g (85%) of the product.[3]

Step 4: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The CBZ protecting group is removed using aluminum trichloride and anisole to yield the desired intermediate.[3][4]

Synthesis of Dasatinib from the Key Intermediate

Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The key intermediate is reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a base.

Step 6: Synthesis of Dasatinib The final step involves the nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |

| 5. Pyrimidine Coupling | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Sodium t-butoxide, Tetrahydrofuran (B95107) | 10-20 | 86.4 | [1] |

| 6. Piperazine Coupling | Product from Step 5, 1-(2-hydroxyethyl)piperazine | N,N-diisopropylethylamine, Di-tert-butyl sulfoxide | 80 ± 5 | - | [6] |

Experimental Protocol (Final Assembly):

Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

To a stirring solution of 5.00g (18.67 mmol) of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 3.65g (22.4 mmol) of 4,6-dichloro-2-methylpyrimidine in 65 mL of tetrahydrofuran, slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) while maintaining the temperature at 10-20°C.

-

Stir the mixture at room temperature for 1.5 hours and then cool to 0-5°C.

-

Slowly add 21.5 mL of 2N hydrochloric acid and stir for 1.75 hours at 0-5°C.

-

Collect the solid by vacuum filtration, wash with 15 mL of water, and dry to obtain 6.63g (86.4% yield) of the product.[1]

Step 6: Synthesis of Dasatinib

-

In a suitable reaction vessel, add 80 kg of di-tert-butyl sulfoxide, 8 kg of the product from Step 5, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of N,N-diisopropylethylamine.

-

Heat the mixture to 80 ± 5°C and monitor the reaction until completion.

-

After the reaction is complete, cool the mixture and precipitate the crude product by adding water.

-

The crude Dasatinib can then be purified by recrystallization from ethanol and water.[6]

Dasatinib's Mechanism of Action: Signaling Pathway Inhibition

Dasatinib functions as a tyrosine kinase inhibitor, targeting multiple kinases involved in cancer cell proliferation and survival. Its primary targets include the BCR-ABL fusion protein, Src family kinases (Src, Lck, Hck, Lyn), c-Kit, and PDGFR. By binding to the active conformation of these kinases, Dasatinib blocks downstream signaling pathways that are crucial for the growth and survival of cancer cells.

Conclusion

Ethyl 2-aminothiazole-5-carboxylate is a key starting material in the synthesis of Dasatinib. The synthetic routes described herein provide a framework for the preparation of this important anti-cancer therapeutic. The choice of a particular synthetic route may depend on factors such as scale, cost, and available resources. The provided protocols, based on published literature, offer a detailed guide for researchers in the field of medicinal chemistry and drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

Application Notes and Protocols for the Development of Anticancer Agents from Ethyl 2-aminothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanism of action of anticancer agents derived from Ethyl 2-aminothiazole-5-carboxylate. Detailed protocols for key experiments are included to facilitate the discovery and development of novel therapeutic agents based on this scaffold.

Introduction

The 2-aminothiazole (B372263) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. Ethyl 2-aminothiazole-5-carboxylate serves as a versatile starting material for the synthesis of a diverse range of derivatives that have shown significant potential as anticancer agents.[1][2][3] These compounds often exert their antiproliferative effects by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[4] This document outlines the synthetic strategies, presents key in vitro efficacy data, and provides detailed protocols for the evaluation of these promising compounds.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of various Ethyl 2-aminothiazole-5-carboxylate derivatives against a panel of human cancer cell lines. This data provides a comparative view of the potency and selectivity of these compounds.

Table 1: Antiproliferative Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives

| Compound | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | Reference |

| Dasatinib (Reference) | 11.08 | < 1 | < 1 | < 1 | [5][6] |

| Compound 6d¹ | 16.3 | Inactive | 20.2 | 21.6 | [5][6][7] |

¹N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide

Table 2: Cytotoxicity of Various 2-Aminothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 27¹ | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [4] |

| Compound 20² | H1299 (Lung Cancer) | 4.89 | [4] |

| Compound 20² | SHG-44 (Glioma) | 4.03 | [4] |

| Compound 5a³ | HCT 116 (Colorectal Cancer) | 0.72 | [8] |

| Compound 5b⁴ | HCT 116 (Colorectal Cancer) | 1.55 | [8] |

¹N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide ²A 2-aminothiazole with 4,5-butylidene and benzylic amine substitutions ³Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate ⁴Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their development.

Caption: CDK2/Cyclin E Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Derivatives

This protocol is a representative example for the synthesis of 2-aminothiazole-5-carboxamide derivatives, which have shown significant anticancer activity.[9]

Materials:

-

3-Ethoxyacryloyl chloride

-

Tetrahydrofuran (THF)

-

N-Bromosuccinimide (NBS)

-

Dioxane

-

Hydrochloric acid (1N)

-

Toluene

Procedure:

-

Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide:

-

To a cold (0-5°C) stirring solution of 2-chloro-6-methylaniline and pyridine in THF, slowly add 3-ethoxyacryloyl chloride.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Add 1N hydrochloric acid at 0-10°C.

-

Dilute with water and concentrate under vacuum to a thick slurry.

-

Dilute the slurry with toluene, stir, and then cool to 0°C.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

-

Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

-

Subject the (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide to NBS-mediated thiazole (B1198619) formation in a mixture of dioxane and water.

-

Add thiourea to the reaction mixture.

-

Heat the mixture to effect ring closure.

-

Cool the reaction mixture and isolate the product by filtration.

-

Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of the synthesized compounds.

Materials:

-

Human cancer cell lines (e.g., K562, MCF-7, HCT 116)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Synthesized thiazole derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazole derivatives in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Protocol 3: CDK2/Cyclin A2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of the CDK2/cyclin A2 kinase complex. The ADP-Glo™ Kinase Assay is a common method.[10][11]

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Substrate (e.g., a synthetic peptide like PKTPKKAKKL)

-

ATP

-

Synthesized thiazole derivatives (inhibitors)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Assay Preparation:

-

Dilute the enzyme, substrate, ATP, and inhibitors in the Kinase Buffer.

-

-

Reaction Setup (in a 384-well plate):

-

Add 1 µL of the inhibitor solution (or DMSO for control).

-

Add 2 µL of the enzyme solution.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 10-60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Record the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

-

References

- 1. Buy Ethyl 2-aminothiazole-5-carboxylate (EVT-313406) | 32955-21-8 [evitachem.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. promega.jp [promega.jp]

- 11. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]

Application Notes and Protocols: Ethyl 2-aminothiazole-5-carboxylate in Agrochemical Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ethyl 2-aminothiazole-5-carboxylate as a versatile building block in the synthesis of novel agrochemicals. The thiazole (B1198619) scaffold is a prominent feature in a variety of biologically active molecules, and its derivatives have shown significant potential as fungicides and herbicides.[1][2][3] This document details synthetic protocols for key agrochemical classes derived from ethyl 2-aminothiazole-5-carboxylate, presents their biological activity data, and outlines the methodologies for their evaluation.

Fungicidal Applications: Pyrazole-Thiazole Carboxamides

Pyrazole-thiazole carboxamides represent a significant class of fungicides that have been developed using ethyl 2-aminothiazole-5-carboxylate as a key intermediate. These compounds have demonstrated potent activity against a range of plant pathogenic fungi.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of representative pyrazole-thiazole carboxamide derivatives against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the mycelial growth of the fungus.

| Compound ID | Target Fungus | EC50 (mg/L) | Reference Fungicide | Reference EC50 (mg/L) |

| PTC-1 | Rhizoctonia cerealis | 5.11 | Thifluzamide | 22.12 |

| PTC-2 | Rhizoctonia cerealis | 8.14 | Fluxapyroxad | 11.93 |

| PTC-3 | Sclerotinia sclerotiorum | 0.8 | Thifluzamide | 4.9 |

| PTC-4 | Rhizoctonia solani | - (90% inhibition at 10 mg/L) | Thifluzamide | - (80% inhibition at 10 mg/L) |

Data sourced from publications on pyrazole-thiazole carboxamide fungicides.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-aryl-thiazole-5-carboxamide Intermediate

This protocol describes a general method for the synthesis of the key 2-amino-N-aryl-thiazole-5-carboxamide intermediate from ethyl 2-aminothiazole-5-carboxylate.

Step 1: N-Boc Protection of Ethyl 2-aminothiazole-5-carboxylate

-

Suspend ethyl 2-aminothiazole-5-carboxylate in a suitable solvent such as dichloromethane (B109758).

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and a base (e.g., triethylamine (B128534) or DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-Boc protected product.

Step 2: Saponification of the Ester

-

Dissolve the N-Boc protected ethyl ester in a mixture of THF and water.

-

Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the N-Boc protected 2-aminothiazole-5-carboxylic acid.

Step 3: Amide Coupling

-

Dissolve the N-Boc protected carboxylic acid in an anhydrous solvent like DMF or dichloromethane.

-

Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA).

-

Add the desired aniline (B41778) derivative.

-

Stir the reaction at room temperature until completion.

-

Extract the product and purify by column chromatography to yield the N-Boc protected 2-amino-N-aryl-thiazole-5-carboxamide.

Step 4: Deprotection

-

Dissolve the N-Boc protected amide in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

-

Stir the reaction at room temperature until the Boc group is removed.

-

Neutralize the reaction mixture and extract the final 2-amino-N-aryl-thiazole-5-carboxamide product.

Protocol 2: Mycelial Growth Inhibition Assay (In Vitro)

This protocol outlines the procedure for determining the EC50 values of the synthesized compounds.

-

Prepare potato dextrose agar (B569324) (PDA) medium and sterilize.

-

Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.

-

Pour the amended PDA into Petri dishes.

-

Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of each agar plate.

-

Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28 °C).

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization

Caption: Synthetic pathway for pyrazole-thiazole carboxamide fungicides.

Caption: Workflow for the mycelial growth inhibition assay.